molecular formula C13H9N3O2 B2606929 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 304685-51-6

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2606929
CAS No.: 304685-51-6
M. Wt: 239.234
InChI Key: JOTGZHHDHITSSG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted at the 3-position with a 3-nitrophenyl group. This scaffold is notable for its versatility in coordination chemistry, optoelectronics, and medicinal applications. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties, binding affinities, and reactivity. Recent studies highlight its role in antiplatelet and antithrombotic therapies as part of iridium(III) complexes (e.g., [Ir(Cp*)(1-(2-pyridyl)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine)Cl][BF₄]) .

Properties

IUPAC Name

3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGZHHDHITSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320009
Record name 3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304685-51-6
Record name 3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization . Another approach involves the use of iodine-mediated one-pot synthesis, which simplifies the process and improves yield .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

The biological activities of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine derivatives have been extensively studied, particularly in relation to their potential as therapeutic agents:

  • Protein Kinase Inhibition : Compounds within this class have been evaluated for their inhibitory effects on various protein kinases implicated in cancer and other diseases. For instance, studies have shown that modifications at specific positions on the imidazo[1,5-a]pyridine scaffold can enhance selectivity and potency against kinases like DYRK1A and CLK1 .
  • Antiviral Activity : Research indicates that certain derivatives exhibit significant antiviral properties, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing bioactivity against viral targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anticancer Activity
    A series of synthesized compounds were tested against a panel of cancer cell lines. Results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of the nitrophenyl group was crucial for enhancing cytotoxic effects through apoptosis induction pathways .
  • Case Study 2: Antimicrobial Properties
    Derivatives of this compound were screened for antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results revealed significant inhibition zones, suggesting potential applications in developing new antimicrobial agents .

Summary Table of Applications

Application Description References
Protein Kinase InhibitionCompounds inhibit kinases related to cancer progression and other diseases.
Antiviral ActivityEffective against HIV-1 reverse transcriptase; potential for treatment development.
Antimicrobial PropertiesDemonstrated activity against various bacterial strains.
Synthesis TechniquesVarious methods including one-pot reactions and electrophilic substitutions.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting their function. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Electronic Features

The imidazo[1,5-a]pyridine core allows diverse substitution patterns, with the 3-position being a common site for functionalization. Key analogs include:

  • 3-Phenylimidazo[1,5-a]pyridine : Lacks the nitro group, leading to reduced electron-withdrawing effects and altered π-conjugation .
  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine : Incorporates a hydroxyl group, enhancing hydrogen-bonding capacity and polarity .
  • 3-(Pyridin-3-yl)imidazo[1,5-a]pyridine : Substituted with a pyridyl group, enabling additional coordination sites for metal complexes .

Electronic Effects :

  • The nitro group in 3-(3-nitrophenyl)imidazo[1,5-a]pyridine reduces electron density on the aromatic system, increasing oxidative stability and altering absorption/emission spectra compared to electron-donating substituents (e.g., methoxy or hydroxyl groups) .

Coordination Chemistry

Imidazo[1,5-a]pyridines are effective ligands for transition metals. Substituents dictate coordination modes:

  • 3-(3-Nitrophenyl) Derivative: Forms stable Ir(III) complexes with distorted octahedral geometries; the nitro group may participate in non-covalent interactions (e.g., π-stacking) .
  • 3-(Pyridin-2-yl) Derivatives : Act as bidentate N,N-ligands, forming complexes with Zn(II), Cu(II), and Cd(II) with luminescence maxima at 410–460 nm .
  • Hydroxyl-Substituted Analogs : Enable O,N-chelation, as seen in BF₂-coordinated complexes with large Stokes shifts (~150 nm) .

Photophysical Properties

Compound Emission Maxima (nm) Quantum Yield (%) Stokes Shift (nm) Application Reference
This compound Not reported Not reported Not reported Biomedical
Zn(II) Complexes of 1,3-Substituted Imidazo[1,5-a]pyridines 410–460 Up to 33 80–120 OLEDs, Sensors
BF₂-Complexed Hydroxyphenyl Derivatives 450–470 25–30 ~150 Bioimaging

The nitro group’s electron-withdrawing nature may quench luminescence, making nitro-substituted derivatives less suitable for optoelectronics compared to alkyl- or hydroxyl-substituted analogs .

Biological Activity

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a nitrophenyl substituent at the 3-position of the imidazo[1,5-a]pyridine ring. This unique structural feature contributes to its chemical reactivity and biological properties. The presence of both nitro and aldehyde functional groups enhances its reactivity, making it an interesting candidate for various biological applications.

Anticancer Properties

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown potential as a selective inhibitor of protein kinases involved in cancer progression, such as DYRK1A and CLK1 .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. It is being investigated for its efficacy against various bacterial strains and fungi. The nitrophenyl group may enhance its interaction with microbial targets, leading to increased potency compared to related compounds .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound is being explored for other pharmacological activities including:

  • Anti-inflammatory : Potential modulation of inflammatory pathways.
  • Antiviral : Investigated for activity against viral infections.
  • Antiparasitic : Preliminary data suggest effectiveness against certain parasites.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key derivatives and their associated activities:

Compound NameStructure FeaturesBiological Activity
2-Aminoimidazo[1,5-a]pyridineAmino group at position 2Antimicrobial
4-Methylimidazo[1,5-a]pyridineMethyl group at position 4Anticancer
3-Nitroimidazo[1,2-a]pyridineNitro group at position 3Antiparasitic
This compound Nitro substituent at meta position with aldehydePotentially broad-spectrum

The unique combination of the nitro substituent at the meta position and the aldehyde group likely contributes to distinct pharmacological properties that differentiate it from other derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Docking Studies

Molecular docking studies have suggested that this compound interacts favorably with key proteins involved in cellular signaling pathways. These interactions indicate potential as a therapeutic agent targeting specific kinases implicated in cancer and other diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-nitrophenyl)imidazo[1,5-a]pyridine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation of 2-(aminomethyl)pyridines with aldehydes or ketones. For nitro-substituted derivatives, nitration of pre-formed imidazo[1,5-a]pyridine or direct coupling of 3-nitrophenyl groups via Suzuki-Miyaura cross-coupling may be employed. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclocondensation .
  • Temperature control : Reactions often require heating (80–110°C) to drive cyclization .
  • Purification : Column chromatography or recrystallization to isolate pure products, with yields typically ranging 50–75% .

Q. How does the nitro group at the 3-position influence the electronic and structural properties of imidazo[1,5-a]pyridine?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which:

  • Reduces electron density on the imidazo[1,5-a]pyridine core, confirmed via DFT calculations .
  • Alters π-π stacking interactions in crystal structures, as observed in X-ray diffraction studies (average π-stacking distance: 3.33 Å) .
  • Modifies fluorescence properties by introducing intramolecular charge transfer (ICT) effects, measurable via UV-Vis and fluorescence spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.3–8.5 ppm) and confirm nitrophenyl integration .
  • FT-IR : Identify NO₂ asymmetric/symmetric stretching (1520–1350 cm⁻¹) .
  • X-ray crystallography : Resolve nitro group orientation and hydrogen-bonding networks (e.g., O–H⋯Cl, C–H⋯N) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the photophysical behavior of this compound in OLED applications?

  • Methodological Answer :

  • TD-DFT calculations : Simulate excited-state transitions and Stokes shifts (e.g., 70–100 nm) .
  • Frontier molecular orbital analysis : Identify HOMO-LUMO gaps (e.g., 3.2–3.5 eV) to correlate with emission wavelengths .
  • Solvent effects : Use polarizable continuum models (PCM) to predict solvatochromism .
  • Experimental validation via cyclic voltammetry to measure redox potentials and correlate with computed energy levels .

Q. What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with morpholino groups) to isolate bioactive moieties .
  • Metabolic stability assays : Assess susceptibility to aldehyde oxidase (AO) using liver microsomes, as scaffold modifications (e.g., imidazo[1,5-a]pyridine vs. imidazo[1,2-a]pyrimidine) can alter metabolic pathways .
  • Dose-response profiling : Use IC₅₀/EC₅₀ comparisons across bacterial strains (e.g., E. coli vs. S. aureus) to identify selectivity .

Q. How do coordination complexes of this compound with transition metals enhance catalytic or luminescent properties?

  • Methodological Answer :

  • Metal-ligand synthesis : React with Cd(II), Zn(II), or Re(I) salts to form complexes (e.g., [Cd(PPIP)Cl₂]) .
  • X-ray crystallography : Analyze distorted square pyramidal geometry (bond angles: 87–94°) and ligand-metal charge transfer (LMCT) effects .
  • Luminescence studies : Compare quantum yields (Φ) of free ligand vs. metal complexes (e.g., Φ increases from 0.2 to 0.5 in Re(I) complexes) .

Q. What role do non-covalent interactions (π-stacking, hydrogen bonding) play in the solid-state packing of this compound?

  • Methodological Answer :

  • Crystal engineering : Use Mercury software to quantify π-stacking distances (3.20–3.40 Å) and identify C–H⋯O/N interactions .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >250°C) with intermolecular forces .
  • Hirshfeld surface analysis : Map contact contributions (e.g., O⋯H/N⋯H contacts >15%) .

Critical Analysis of Contradictions

  • Fluorescence vs. Biological Activity : While imidazo[1,5-a]pyridines with nitro groups exhibit strong blue emission (λₑₘ = 450 nm) , their electron-withdrawing nature may reduce antibacterial efficacy compared to electron-donating substituents (e.g., morpholino) . Researchers must balance photophysical and bioactive properties via substituent tuning.
  • Metabolic Stability : Scaffold-hopping from imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine avoids aldehyde oxidase (AO) metabolism but may introduce new metabolic liabilities .

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